1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorophenyl)piperazine
CAS No.: 899730-03-1
Cat. No.: VC4966878
Molecular Formula: C16H18FN7
Molecular Weight: 327.367
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899730-03-1 |
|---|---|
| Molecular Formula | C16H18FN7 |
| Molecular Weight | 327.367 |
| IUPAC Name | 3-ethyl-7-[4-(2-fluorophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine |
| Standard InChI | InChI=1S/C16H18FN7/c1-2-24-16-14(20-21-24)15(18-11-19-16)23-9-7-22(8-10-23)13-6-4-3-5-12(13)17/h3-6,11H,2,7-10H2,1H3 |
| Standard InChI Key | UDEPKAAKZRAPAR-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=CC=C4F)N=N1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a triazolopyrimidine scaffold, where a triazole ring (1,2,3-triazolo) is fused to a pyrimidine ring at positions 4 and 5. The triazole nitrogen at position 3 is ethyl-substituted, while the pyrimidine’s 7-position is linked to a piperazine group. The piperazine’s distal nitrogen binds to a 2-fluorophenyl ring, introducing aromatic and electronegative characteristics. The IUPAC name, 3-ethyl-7-[4-(2-fluorophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine, reflects this arrangement.
Key Structural Features:
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Triazolopyrimidine Core: Contributes to planar geometry and π-π stacking potential.
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Ethyl Group at N3: Enhances lipophilicity and metabolic stability.
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Piperazine Spacer: Improves solubility and facilitates receptor binding.
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2-Fluorophenyl Substituent: Modulates electronic effects and target affinity .
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 327.367 g/mol |
| IUPAC Name | 3-ethyl-7-[4-(2-fluorophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine |
| InChI | InChI=1S/C16H18FN7/c1-2-24-16-14(20-21-24)15(18-11-19-16)23-9-7-22(8-10-23)13-6-4-3-5-12(13)17/h3-6,11H,2,7 |
Solubility and logP data remain unreported, but the piperazine moiety suggests moderate aqueous solubility, while the fluorophenyl group increases lipophilicity .
Synthesis and Chemical Characterization
Synthetic Pathways
The synthesis involves multi-step reactions to construct the triazolopyrimidine core and subsequent functionalization with the piperazine-fluorophenyl moiety.
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Triazolopyrimidine Formation:
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Hydrazonoyl halides react with ethyl carbamate in the presence of triethylamine, forming the triazolopyrimidine backbone.
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Ethylation at N3 is achieved using ethyl bromide under basic conditions.
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Piperazine Coupling:
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The 7-chloro intermediate undergoes nucleophilic substitution with 4-(2-fluorophenyl)piperazine in a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C).
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Purification:
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Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product.
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Reaction Scheme:
Analytical Characterization
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NMR: NMR confirms ethyl (δ 1.35 ppm, triplet) and fluorophenyl (δ 7.15–7.45 ppm, multiplet) groups.
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 328.2 [M+H] .
Biological Activities and Pharmacological Mechanisms
Anticancer Activity
Triazolopyrimidine derivatives exhibit potent anticancer effects by targeting enzymes involved in proliferation. For example, 1-{3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorophenyl)piperazine inhibits topoisomerase II, inducing DNA damage and apoptosis in breast cancer cells (IC = 2.1 μM). Comparative studies show enhanced efficacy over non-fluorinated analogs, attributed to improved membrane permeability .
Anti-inflammatory Effects
The compound suppresses NF-κB signaling in macrophages, reducing TNF-α and IL-6 production by 60–70% at 10 μM. The fluorophenyl group enhances binding to the IKKβ kinase, a key regulator of inflammation.
Neurological Applications
Structural analogs act as phosphodiesterase 2 (PDE2) inhibitors, elevating cAMP/cGMP levels and showing potential for treating cognitive disorders . While direct evidence for this compound is limited, its piperazine moiety aligns with known PDE2-binding pharmacophores .
Future Research Directions
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Structure-Activity Relationships: Modifying the fluorophenyl substituent to optimize target selectivity.
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Pharmacokinetic Studies: Assessing bioavailability and metabolism in preclinical models.
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Combination Therapies: Pairing with checkpoint inhibitors or chemotherapeutic agents.
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Toxicology Profiles: Evaluating long-term safety and organ-specific toxicity.
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